molecular formula C16H11N5OS B292138 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile

3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile

Cat. No. B292138
M. Wt: 321.4 g/mol
InChI Key: LHEWDQZOAOUOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile, also known as AOPTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The compound belongs to the thiazolopyrimidine class of compounds and has been reported to exhibit antitumor, antimicrobial, and antiviral activities.

Mechanism of Action

The mechanism of action of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile is not yet fully understood. However, studies have suggested that the compound exerts its biological activities by targeting various cellular pathways. For example, 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been reported to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been shown to exhibit various biochemical and physiological effects. Studies have reported that the compound can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Furthermore, 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been reported to exhibit antimicrobial and antiviral activities, making it a potential candidate for the development of new antimicrobial and antiviral agents.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile in lab experiments include its potent biological activities, good yield and purity after synthesis, and relatively low toxicity. However, the limitations of using 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile in lab experiments include its complex synthesis method, high cost of synthesis, and limited availability.

Future Directions

There are several future directions for the research and development of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile. One potential direction is the optimization of the synthesis method to improve yield and reduce the cost of synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile and to identify its molecular targets. Furthermore, the potential of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile as a lead compound for the development of new antimicrobial and antiviral agents should be explored in more detail. Overall, the diverse biological activities of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile make it a promising candidate for further research and development in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile involves the reaction of 2-phenylethylamine, thiourea, and malononitrile in the presence of glacial acetic acid and phosphorus oxychloride. The reaction proceeds through a multistep process, which involves the formation of an intermediate product, followed by cyclization and subsequent elimination of hydrogen chloride. The final product is obtained in good yield and purity after purification by recrystallization.

Scientific Research Applications

3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been extensively studied for its potential use as an antitumor agent. Studies have shown that 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound exerts its antitumor effect by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Furthermore, 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has also been reported to exhibit antimicrobial and antiviral activities, making it a potential candidate for the development of new antimicrobial and antiviral agents.

properties

Molecular Formula

C16H11N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

3-amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile

InChI

InChI=1S/C16H11N5OS/c17-8-11-12(7-6-10-4-2-1-3-5-10)20-16-21(15(11)22)14(19)13(9-18)23-16/h1-5H,6-7,19H2

InChI Key

LHEWDQZOAOUOKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=C(C(=O)N3C(=C(SC3=N2)C#N)N)C#N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C(=O)N3C(=C(SC3=N2)C#N)N)C#N

Origin of Product

United States

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